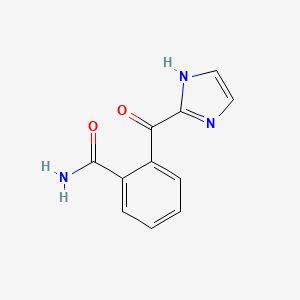

2-(1H-imidazole-2-carbonyl)benzamide

Descripción

2-(1H-Imidazole-2-carbonyl)benzamide is a heterocyclic organic compound featuring a benzamide moiety linked to a 1H-imidazole ring via a carbonyl group. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, enables hydrogen bonding and coordination interactions, making it pharmacologically relevant.

For example, describes the synthesis of benzimidazole-carboxamides via condensation reactions between carboxylic acids and amines . Similarly, highlights strategies for constructing imidazole rings using glyoxal and ammonium acetate, which could be adapted to generate the core imidazole-carbonyl structure .

Physical Properties: Based on structurally related compounds (e.g., amino acid-coupled benzimidazoles in ), this compound is expected to exhibit high melting points (>200°C) due to hydrogen bonding and aromatic stacking. Its solubility profile likely includes poor solubility in non-polar solvents but moderate solubility in polar aprotic solvents like DMSO or water .

Propiedades

IUPAC Name |

2-(1H-imidazole-2-carbonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-10(16)8-4-2-1-3-7(8)9(15)11-13-5-6-14-11/h1-6H,(H2,12,16)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDLRABJAZJPLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345847 | |

| Record name | Benzamide, 2-(1H-imidazol-2-ylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57594-27-1 | |

| Record name | Benzamide, 2-(1H-imidazol-2-ylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazole-2-carbonyl)benzamide typically involves the condensation of 2-aminobenzamide with an imidazole-2-carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-imidazole-2-carbonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Imidazole-2-carboxylic acid derivatives.

Reduction: 2-(1H-imidazole-2-yl)benzylamine.

Substitution: Halogenated benzamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Anticancer Activity

Research indicates that compounds similar to 2-(1H-imidazole-2-carbonyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit specific enzymes involved in tumor growth. In a study evaluating the structure-activity relationship (SAR) of imidazole-based compounds, it was found that modifications to the imidazole ring and the carbonyl group can enhance their potency against various cancer cell lines, including breast and cervical cancer cells .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation. This compound may interact with molecular targets such as kinases or transcription factors, leading to apoptotic cell death in cancerous tissues .

Biological Research

Cellular Interaction Studies

The compound has been utilized in biological studies to investigate its interactions with cellular components. For example, it has been shown to induce apoptosis in cancer cells at certain concentrations, highlighting its potential as a therapeutic agent . The ability to modulate cellular pathways makes this compound a valuable tool for studying disease mechanisms.

In Vitro Studies

In vitro experiments have demonstrated that treatment with this compound can lead to significant changes in cell viability and apoptosis rates. These findings suggest that this compound could be further explored for its therapeutic applications in oncology .

Material Science

Development of New Materials

The unique structural properties of this compound make it a candidate for developing advanced materials with specific electronic or optical properties. Its imidazole moiety can be engineered into polymers or composites that exhibit desirable characteristics for applications in electronics or photonics .

Data Table: Summary of Applications

Case Studies

-

Anticancer Efficacy

A study conducted on various imidazole derivatives indicated that modifications to the benzamide structure can enhance anticancer activity. The results showed that specific derivatives displayed IC50 values in the low micromolar range against breast cancer cell lines, suggesting a promising avenue for drug development . -

Cellular Mechanism Exploration

Research examining the apoptotic effects of imidazole compounds revealed that treatment with this compound led to an increase in early and late apoptotic cell populations when tested on HeLa cells. This highlights the compound's potential role in therapeutic strategies targeting cancer .

Mecanismo De Acción

The mechanism of action of 2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of metalloproteinases by chelating the metal ions in the active site of the enzyme. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Key Differences :

- The target compound’s benzamide group provides metabolic stability over aldehydes or esters.

- Substituents like dibenzylamino (in 5{22}) may improve bioavailability but introduce synthetic complexity .

Benzimidazole Derivatives

Benzimidazoles, which fuse a benzene ring to imidazole, exhibit distinct properties:

- 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(4-chlorophenyl)benzamide (W13) : Incorporates a benzimidazole-thioacetamido group and a chlorophenyl substituent, contributing to anticonvulsant activity. The sulfur atom enhances hydrophobic interactions, unlike the target compound’s carbonyl linker .

- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide (27): A bis-benzimidazole with potent IDO1 inhibitory activity.

Key Differences :

- Benzimidazoles generally exhibit higher molecular weights and melting points (e.g., 226–227°C for compound 27) due to extended conjugation .

- The target compound’s single imidazole ring offers greater conformational flexibility, which may broaden its binding repertoire.

Amino Acid-Conjugated Benzimidazoles

describes derivatives like 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)propanoic acid (3a), which link benzimidazoles to amino acids via methylamino groups. These compounds show enhanced water solubility (e.g., 3a is soluble in DMSO and water) due to ionizable carboxylic acid groups, a feature absent in the target compound .

Key Differences :

- Amino acid conjugates prioritize solubility and bioavailability, whereas the target compound’s benzamide group emphasizes stability and enzymatic resistance.

Hydrazine-Carboxamide Derivatives

Compounds like (E)-2-(1H-benzo[d]imidazol-2-yl)-N-(1-o-tolylethylidene)hydrazinecarboxamide (4t) () incorporate hydrazine-carboxamide motifs.

Key Differences :

- Hydrazine derivatives may exhibit higher reactivity (e.g., susceptibility to oxidation) but offer diverse pharmacological mechanisms.

Data Table: Comparative Analysis of Key Compounds

Actividad Biológica

2-(1H-imidazole-2-carbonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound features an imidazole ring attached to a benzamide moiety, which contributes to its unique pharmacological properties. The presence of the imidazole ring is significant for biological interactions, as it can participate in hydrogen bonding and π-π stacking interactions with various biological macromolecules.

Biological Activity Overview

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit promising antimicrobial properties. For instance, studies have shown that modifications to the imidazole or benzamide portions can enhance activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives often fall within a range that suggests effective antimicrobial action.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells, as evidenced by increased early and late apoptotic markers upon treatment with the compound.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs). This inhibition can lead to altered gene expression patterns that promote apoptosis.

- Cell Cycle Arrest: By interfering with cell cycle progression, the compound can prevent cancer cells from dividing, thereby reducing tumor growth.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that treatment with this compound can lead to increased ROS levels within cells, contributing to oxidative stress and subsequent cell death.

Case Studies

-

Anticancer Efficacy in Cell Lines

A study evaluated the effects of this compound on human cervix cancer (HeLa) and human bladder carcinoma (RT-112) cell lines. The results indicated significant growth inhibition with IC50 values ranging from 10 µM to 20 µM after 72 hours of exposure.Cell Line IC50 (µM) HeLa 15 RT-112 12 -

Antimicrobial Testing

In another study, various derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed MIC values indicating effective antibacterial properties.Compound MIC (µg/mL) Target Bacteria A 8 Staphylococcus aureus B 16 Escherichia coli

Research Findings

Recent literature emphasizes the role of structural modifications on the biological activity of this compound:

- Substituent Effects: Variations in substituents on the benzene ring have been shown to influence both potency and selectivity towards different biological targets.

- Synergistic Effects: Combination studies with other anticancer agents have revealed synergistic effects, enhancing overall therapeutic efficacy.

Q & A

Q. What are the established synthetic routes for 2-(1H-imidazole-2-carbonyl)benzamide derivatives?

The synthesis typically involves multi-step protocols. For example, starting with o-phenylenediamine, condensation with carbon disulfide or hydrazine hydrate yields intermediates like 1H-benzo[d]imidazole-2-thiol or 2-hydrazinyl derivatives. Subsequent reactions with aldehydes/ketones or sodium cyanate introduce functional groups (e.g., hydrazinecarboxamide). Catalysts such as MnO₂ in dichloromethane (85% yield) or Ru-based complexes (70% yield) optimize carbonyl formation . Key steps include IR spectroscopy (S-H, N-H stretches) and NMR (δ12.31 for S-H, δ10.93 for N-H) for structural validation .

Q. How are spectroscopic techniques employed to characterize this compound derivatives?

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1632 cm⁻¹, N-H at ~3476 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons (δ7.22–7.72) and carbons (δ115–151 ppm) confirm the benzimidazole core. Exchangeable protons (e.g., NHC=O at δ12.12) validate hydrazinecarboxamide groups .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 320.2 for compound 4t) confirm molecular formulas .

Q. What solvent systems and reaction conditions are optimal for synthesizing imidazole-carbonyl benzamides?

Methanol and ethanol are common solvents for hydrazine-based condensations. Polar aprotic solvents (e.g., DMSO) enhance solubility during cyclization. Elevated temperatures (50–80°C) and catalysts (e.g., KOH, acetic acid) improve reaction efficiency. Yields >70% are achievable with Ru-complexes under mild conditions .

Advanced Research Questions

Q. How can structural modifications at the benzimidazole core enhance biological activity?

Substitutions at R1–R6 positions (Table 1, ) influence pharmacodynamics. For instance:

- Electron-withdrawing groups (Cl, NO₂) : Increase binding affinity to EGFR (e.g., IC₅₀ = 0.89 µM for Cl-substituted derivatives) .

- Aromatic extensions (thiazole, triazole) : Improve anticonvulsant activity by enhancing hydrophobic interactions with neuronal targets . Computational docking (e.g., AutoDock Vina) predicts binding modes, guiding rational design .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

Conflicting NMR signals (e.g., overlapping aromatic protons) can be resolved by:

- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and C-H connectivity .

- Variable Temperature NMR : Clarifies dynamic exchange processes (e.g., tautomerism in imidazole rings) .

- Elemental Analysis : Validates purity (deviations <±0.4% confirm stoichiometry) .

Q. How do reaction conditions impact the regioselectivity of carbonyl group formation?

- Catalyst Choice : MnO₂ selectively oxidizes C-S bonds to C=O, avoiding over-oxidation .

- pH Control : Acidic conditions (glacial acetic acid) favor hydrazinecarboxamide cyclization over side reactions .

- Microwave-assisted synthesis : Reduces reaction time (2 hrs vs. 24 hrs) while maintaining >80% yield .

Q. What in silico tools predict ADMET properties of novel derivatives?

- SwissADME : Estimates logP (1.5–3.2) and GI absorption (high for derivatives with <5 H-bond donors) .

- ProTox-II : Flags hepatotoxicity risks for nitro-substituted analogs (e.g., LD₅₀ = 220 mg/kg) .

- Molecular Dynamics Simulations : Assess binding stability (RMSD <2 Å over 100 ns) to validate docking results .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across similar derivatives?

- Dose-response curves : Confirm IC₅₀ consistency (e.g., anticonvulsant ED₅₀ = 30 mg/kg vs. 45 mg/kg in MES models) .

- Off-target assays : Use kinase profiling (e.g., Eurofins Panlabs) to rule out non-specific inhibition .

- Meta-analysis : Compare structural motifs (e.g., 2-phenyl vs. 2-pyridyl) across published datasets to identify SAR trends .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.